(1-Chloro-3-methylbutan-2-yl)cyclobutane
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Overview
Description
(1-Chloro-3-methylbutan-2-yl)cyclobutane is an organic compound with the molecular formula C9H17Cl It is a cyclobutane derivative, characterized by the presence of a chlorine atom and a methyl group attached to a butane chain, which is further connected to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methylbutan-2-yl)cyclobutane typically involves the chlorination of 3-methylbutan-2-ylcyclobutane. This can be achieved through the reaction of 3-methylbutan-2-ylcyclobutane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-3-methylbutan-2-yl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a strong base, such as sodium hydroxide, under reflux conditions.
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide in an aprotic solvent.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of (1-Hydroxy-3-methylbutan-2-yl)cyclobutane.
Elimination: Formation of 3-methylbut-2-enylcyclobutane.
Oxidation: Formation of 3-methylbutan-2-one or 3-methylbutanoic acid.
Scientific Research Applications
(1-Chloro-3-methylbutan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1-Chloro-3-methylbutan-2-yl)cyclobutane involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclobutane ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-methylcyclobutane: Similar structure but lacks the butane chain.
3-Chlorobutan-2-ylcyclobutane: Similar but with chlorine attached to a different carbon atom.
1-Chloro-2-methylbutan-2-ylcyclobutane: Similar but with a different substitution pattern.
Uniqueness
(1-Chloro-3-methylbutan-2-yl)cyclobutane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required.
Properties
Molecular Formula |
C9H17Cl |
---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
(1-chloro-3-methylbutan-2-yl)cyclobutane |
InChI |
InChI=1S/C9H17Cl/c1-7(2)9(6-10)8-4-3-5-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
CDADUBADXAVTJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCl)C1CCC1 |
Origin of Product |
United States |
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